molecular formula C12H21NO4 B1449901 Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1331825-50-3

Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No. B1449901
CAS RN: 1331825-50-3
M. Wt: 243.3 g/mol
InChI Key: QMWZANYLPBQFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound . The Inchi Code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is represented by the Inchi Code 1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are key intermediates for the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012). These spirocyclic compounds have potential applications in developing new pharmacologically active substances.

  • It also serves as a scaffold for the synthesis of novel compounds with chemical structures complementary to piperidine ring systems. The efficient synthesis of these structures is vital for exploring new chemical spaces in drug discovery (Meyers et al., 2009).

Application in NMR Spectroscopy

  • This compound has been used in NMR spectroscopy for the assignment of absolute configurations of specific molecules. The study of its esters with different acids facilitated the determination of the absolute configurations based on NOESY correlations (Jakubowska et al., 2013). This application is significant for understanding the molecular structures and behaviors of complex organic compounds.

Novel Synthesis Methods

  • Innovative synthesis methods have been developed for related compounds, such as 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, using Mn(III)-based oxidation. These methods allow for the preservation of the pyrrolidinedione ring, which is crucial in the formation of spirocyclic scaffolds (Huynh et al., 2017).

Structural Analysis and Modification

  • The compound has been synthesized and analyzed for its molecular structure using X-ray diffraction analysis. Understanding its crystal structure provides insights into its potential applications in various fields, including material science and pharmaceuticals (Moriguchi et al., 2014).

Application in Organic Synthesis

  • It is used in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, offering a new scaffold for the preparation of substituted piperidines. This application is relevant in the development of new synthetic pathways and compounds (Harmsen et al., 2011).

properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWZANYLPBQFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131767
Record name 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

CAS RN

1331825-50-3
Record name 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331825-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Reactant of Route 3
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Reactant of Route 4
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Reactant of Route 6
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.